5-Bromo-2-(1H-pyrrol-1-yl)pyrimidine

Beschreibung

Significance of Pyrimidine (B1678525) Derivatives in Medicinal Chemistry and Materials Science

The pyrimidine scaffold, a six-membered aromatic ring with two nitrogen atoms, is a cornerstone of medicinal chemistry. researchgate.netacs.org Its derivatives are fundamental components of nucleic acids (cytosine, thymine, and uracil), playing a central role in the genetic code and various biological processes. researchgate.net This inherent biological relevance has made pyrimidine and its analogs a "privileged scaffold" in drug discovery, leading to a vast array of therapeutic agents. nih.govmdpi.com

Pyrimidine-based compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects. researchgate.netnih.gov For instance, the pyrimidine core is found in numerous approved drugs, such as the anticancer agent 5-fluorouracil (B62378) and the antiviral drug zidovudine (B1683550) (AZT). sigmaaldrich.com The versatility of the pyrimidine ring allows for structural modifications at multiple positions, enabling chemists to fine-tune the molecule's properties to achieve desired biological activity and improved pharmacokinetic profiles. nih.gov

Beyond their medicinal applications, pyrimidine derivatives are also finding use in materials science. Their unique electronic properties have led to their incorporation into organic light-emitting diodes (OLEDs) and fluorescent sensors. sigmaaldrich.com For example, certain pyrimidine compounds have been utilized as fluorescent detectors for metal ions like zinc. sigmaaldrich.com The investigation of pyrimidine derivatives in materials science is an expanding field with potential for creating novel functional materials.

Table 1: Selected Applications of Pyrimidine Derivatives

| Field | Application | Example Compound Class |

|---|---|---|

| Medicinal Chemistry | Anticancer | Fluoropyrimidines (e.g., 5-Fluorouracil) |

| Antiviral | Nucleoside analogs (e.g., Zidovudine) | |

| Antimicrobial | Sulfonamides (e.g., Sulfadiazine) | |

| Anti-inflammatory | Kinase inhibitors | |

| Materials Science | Organic Electronics | Organic Light-Emitting Diodes (OLEDs) |

The Unique Role of Pyrrole (B145914) Moieties in Bioactive Compounds and Functional Materials

Pyrrole, a five-membered aromatic heterocycle containing a single nitrogen atom, is another scaffold of immense biological and chemical importance. guidechem.com It forms the core of many natural products, most notably the porphyrin ring in heme and chlorophyll, which are essential for oxygen transport and photosynthesis, respectively. researchgate.net The pyrrole moiety is a key structural feature in a wide range of bioactive compounds, contributing to their therapeutic effects. huatengsci.com

In medicinal chemistry, pyrrole derivatives have demonstrated a diverse array of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. huatengsci.comnih.gov The pyrrole ring can engage in various non-covalent interactions with biological targets, and its structure can be readily functionalized to optimize potency and selectivity. nih.gov Several marketed drugs, such as the cholesterol-lowering agent atorvastatin (B1662188) and the kinase inhibitor sunitinib, incorporate a pyrrole ring, highlighting its significance in drug design. nih.gov

In the realm of functional materials, the electron-rich nature of the pyrrole ring makes it a valuable component for conducting polymers and organic electronic materials. researchgate.netchemscene.com Polypyrrole, a polymer of pyrrole, was one of the first intrinsically conducting polymers discovered and continues to be investigated for applications in sensors, batteries, and antistatic coatings. researchgate.net Pyrrole-based dyes and pigments are also of significant interest due to their strong light-absorbing properties. researchgate.net

Table 2: Key Roles of Pyrrole Moieties

| Area | Function | Example |

|---|---|---|

| Bioactive Compounds | Enzyme Inhibition | Atorvastatin (HMG-CoA reductase inhibitor) |

| Anticancer | Sunitinib (Kinase inhibitor) | |

| Natural Products | Heme, Chlorophyll | |

| Functional Materials | Conducting Polymers | Polypyrrole |

| Organic Electronics | Organic Field-Effect Transistors (OFETs) |

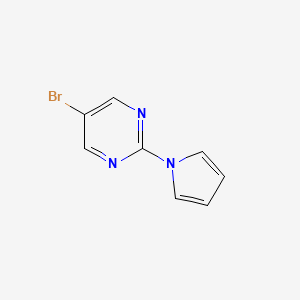

Overview of 5-Bromo-2-(1H-pyrrol-1-yl)pyrimidine within Contemporary Chemical Research

This compound is a heterocyclic compound that integrates the structural features of both pyrimidine and pyrrole. Its primary significance in contemporary chemical research lies in its role as a versatile chemical intermediate and building block for the synthesis of more complex, often biologically active, molecules. acs.orgnih.gov The presence of the bromine atom at the 5-position of the pyrimidine ring provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the introduction of diverse substituents.

This compound serves as a key precursor in the development of novel therapeutic agents. For instance, it has been utilized in the synthesis of potent dual endothelin receptor antagonists, which are investigated for the treatment of pulmonary hypertension. acs.org The pyrrolopyrimidine core, which can be accessed from intermediates like this compound, is a recognized pharmacophore in the design of kinase inhibitors, which are a major class of anticancer drugs. researchgate.net

The synthesis of this compound itself is an area of interest, with various synthetic routes being explored to provide efficient access to this valuable intermediate. researchgate.netgoogle.com Its utility is not limited to medicinal chemistry; the unique electronic properties endowed by the combination of the electron-deficient pyrimidine ring and the electron-rich pyrrole ring make it an interesting scaffold for the development of novel functional materials, although this area is less explored compared to its applications in drug discovery. Current research continues to leverage this compound as a starting material to construct diverse molecular architectures with potential applications across the chemical sciences. nih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-2-pyrrol-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-5-10-8(11-6-7)12-3-1-2-4-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOVHYYVLNOSCPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363386 | |

| Record name | 5-Bromo-2-(1H-pyrrol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478258-70-7 | |

| Record name | 5-Bromo-2-(1H-pyrrol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 2 1h Pyrrol 1 Yl Pyrimidine and Its Analogues

Direct Synthesis Approaches to 5-Bromo-2-Substituted Pyrimidines

Direct synthesis methods offer an efficient pathway to 5-bromo-2-substituted pyrimidines by constructing the core structure in a minimal number of steps. These approaches are advantageous in terms of atom economy and procedural simplicity.

One-Step Reactions Utilizing 2-Bromomalonaldehyde (B19672) and Amidine Compounds

A direct and efficient method for the synthesis of 5-bromo-2-substituted pyrimidine (B1678525) compounds involves a one-step reaction between 2-bromomalonaldehyde and various amidine compounds. google.com This approach simplifies the manufacturing process, reduces synthesis costs, and is suitable for large-scale industrial production in the pharmaceutical and chemical sectors. google.com The reaction is characterized by its simple operation, safety, short duration, and low cost. google.com

The general procedure involves the dropwise addition of an amidine compound solution to a 2-bromomalonaldehyde solution at an elevated temperature, typically between 60-90°C. The reaction mixture is then heated further to a temperature range of 70-105°C to drive the reaction to completion. google.com Protic acids, such as hydrochloric acid, hydrobromic acid, sulfuric acid, or acetic acid, are often used as solvents in this process. google.com

| Amidine Compound | Resulting 2-Substituent | Reaction Conditions |

|---|---|---|

| Acetamidine Hydrochloride | Methyl | Acetic acid, 80°C |

| Benzamidine Hydrochloride | Phenyl | Acetic acid, elevated temperature |

Pyrimidine Ring Construction Strategies

The construction of the pyrimidine core is a fundamental aspect of synthesizing a wide array of derivatives. Various strategies, including cyclocondensation and multicomponent reactions, have been developed to create this heterocyclic system.

Cyclocondensation Reactions for Pyrimidine Core Formation (e.g., Chalcones with Guanidine (B92328) Hydrochloride)

A well-established method for constructing the pyrimidine ring is the cyclocondensation reaction of α,β-unsaturated ketones, such as chalcones, with guanidine hydrochloride in an alkaline medium. aaru.edu.jojocpr.comderpharmachemica.com This reaction provides a versatile route to 2-amino-4,6-diarylpyrimidines. jocpr.com The process typically involves heating a mixture of the chalcone (B49325) and guanidine hydrochloride under reflux in the presence of a base like potassium hydroxide (B78521) in an alcoholic solvent. aaru.edu.jo

The reaction proceeds through a Michael addition of the guanidine to the β-carbon of the chalcone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring. researchgate.net A variety of substituted pyrimidines can be synthesized by using appropriately substituted chalcones and guanidine derivatives. belnauka.byresearchgate.net

| Chalcone Reactant | Guanidine Derivative | Base/Solvent | Reaction Time | Resulting Pyrimidine |

|---|---|---|---|---|

| Substituted Chalcone | Guanidine Hydrochloride | KOH/Ethanol | 24 h | 2-Amino-4,6-disubstituted pyrimidine aaru.edu.jo |

| Diaryl Propenones | Guanidine Carbonate | - | - | 4,6-Diaryl pyrimidines jocpr.com |

| Polyfluorinated Chalcones | Guanidine | Base | - | 4-Phenylpyrimidin-2-amine researchgate.net |

Multicomponent Reaction (MCR) Approaches for Functionalized Pyrimidines

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. acs.orgnih.gov These reactions are particularly attractive for creating libraries of diversely functionalized products in a short amount of time. acs.orgnih.gov

One of the most well-known MCRs for pyrimidine synthesis is the Biginelli reaction. This reaction involves the one-pot condensation of an aryl aldehyde, urea (B33335) (or thiourea), and a β-ketoester, such as ethyl acetoacetate, to produce dihydropyrimidines, which can then be oxidized to pyrimidines. mdpi.com

More recent developments in MCRs for pyrimidine synthesis include iridium-catalyzed reactions that can assemble pyrimidines from amidines and up to three different alcohols. acs.orgnih.govacs.org This sustainable method proceeds through a series of condensation and dehydrogenation steps to form highly substituted and unsymmetrical pyrimidines. acs.orgnih.govacs.org These reactions offer high regioselectivity and yields. acs.orgnih.gov

| Reaction Name/Catalyst | Reactants | Key Features |

|---|---|---|

| Biginelli Reaction | Aryl aldehyde, Urea/Thiourea, β-Ketoester | One-pot synthesis of dihydropyrimidines. mdpi.com |

| Iridium-Catalyzed MCR | Amidine, up to three different alcohols | Regioselective, sustainable, high yields (up to 93%). acs.orgnih.gov |

Pyrrole (B145914) Moiety Incorporation

The introduction of the pyrrole ring is a critical step in the synthesis of the target compound. The Clauson-Kaas protocol and its modifications are widely used for this purpose.

Clausson-Kaas Protocol and Related Methodologies Using 2,5-Dimethoxytetrahydrofuran (B146720)

The Clauson-Kaas reaction is a classical and widely employed method for the synthesis of N-substituted pyrroles. nih.govbeilstein-journals.org The reaction involves the acid-catalyzed condensation of a primary amine with 2,5-dimethoxytetrahydrofuran. nih.govbeilstein-journals.org Traditionally, this reaction is carried out in refluxing acetic acid. arkat-usa.org

The mechanism involves the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to form an activated 2,5-dihydroxy-tetrahydrofuran intermediate. This intermediate then reacts with the primary amine, leading to the formation of the N-substituted pyrrole. researchgate.netutas.edu.au

Modifications to the classical Clauson-Kaas protocol have been developed to improve yields and accommodate sensitive substrates. These include using milder reaction conditions, such as an acetate (B1210297) buffer at room temperature, which is particularly useful for chiral amines to prevent epimerization. researchgate.netutas.edu.au Microwave-assisted Clauson-Kaas reactions have also been reported, significantly reducing reaction times. arkat-usa.org

| Reaction Conditions | Amine Substrate | Key Advantages |

|---|---|---|

| Refluxing Acetic Acid | Various primary amines | Classical, well-established method. arkat-usa.org |

| Water, Acetate Buffer, Room Temperature | Chiral and acid/heat-sensitive amines | High yields, avoids decomposition, no epimerization. researchgate.netutas.edu.au |

| Microwave Irradiation (Acetic Acid or Water) | Primary amines, amides, sulfonamides | Rapid synthesis (10-30 min). arkat-usa.org |

Halogenation and Bromination Strategies at the Pyrimidine C5 Position

The introduction of a bromine atom at the C5 position of the pyrimidine ring is a critical step in the synthesis of 5-bromo-2-(1H-pyrrol-1-yl)pyrimidine. This transformation is typically achieved through electrophilic halogenation. The reactivity of the pyrimidine ring towards electrophiles is influenced by the nature of the substituents present. For 2-substituted pyrimidines, the C5 position is generally the most susceptible to electrophilic attack.

A common and effective reagent for this purpose is N-bromosuccinimide (NBS). wikipedia.orgnumberanalytics.com NBS is a convenient and solid source of electrophilic bromine, making it a favored choice in many synthetic protocols. wikipedia.org The reaction is often carried out in a suitable solvent, such as chloroform (B151607) or N,N-dimethylformamide (DMF). nih.govrsc.org For electron-rich aromatic compounds, including various heterocycles, NBS can provide good yields of the brominated products. wikipedia.org The reaction conditions, such as temperature and reaction time, are optimized to ensure high regioselectivity and yield.

In a study on the bromination of the structurally related 3,6-diphenylpyrrolo[1,2-c]pyrimidine, treatment with N-bromosuccinimide in chloroform solution resulted in the formation of 5- and 7-monobromo and 5,7-dibromo derivatives. rsc.org By controlling the stoichiometry of NBS, the 5,7-dibromo compound could be obtained as the sole product. rsc.org This highlights the importance of reaction conditions in controlling the extent of bromination.

Other brominating agents that have been employed for the C5-bromination of pyrimidine derivatives include 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). nih.gov This reagent has been shown to be effective for the bromination of uridine (B1682114) and cytidine (B196190) derivatives at the C5 position in aprotic solvents. nih.gov The efficiency of these reactions can sometimes be enhanced by the addition of a Lewis acid. nih.gov

The general conditions for the bromination of a 2-substituted pyrimidine at the C5 position are summarized in the table below.

| Brominating Agent | Solvent | General Conditions | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Chloroform (CHCl3) or N,N-Dimethylformamide (DMF) | Reaction at room temperature or with gentle heating. | wikipedia.orgnih.govrsc.org |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Aprotic solvents (e.g., CH2Cl2, CH3CN) | Reaction at ambient temperature, may be enhanced by a Lewis acid. | nih.gov |

| Bromine (Br2) | Acetic Acid (AcOH) or Chloroform (CHCl3) | Often used with a catalyst or under specific temperature control. | nih.gov |

Advanced Coupling Techniques for Derivative Synthesis

Once this compound is synthesized, the bromine atom serves as a versatile handle for the introduction of a wide array of functional groups through various cross-coupling reactions. These advanced techniques are instrumental in creating libraries of novel compounds for further investigation.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon bonds in modern organic synthesis. The Suzuki-Miyaura coupling, in particular, has been widely employed for the arylation and heteroarylation of 5-bromopyrimidines. mdpi.comnih.govorganic-chemistry.org This reaction involves the coupling of the 5-bromopyrimidine (B23866) derivative with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. organic-chemistry.org

A variety of palladium catalysts can be used, with tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) being common choices. mdpi.comnih.gov The selection of the base, such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), and the solvent system, often a mixture of an organic solvent like 1,4-dioxane (B91453) or dimethoxyethane (DME) and an aqueous solution, is crucial for achieving high yields. mdpi.comnih.gov

The Suzuki coupling has been successfully applied to a range of 5-bromopyrimidine derivatives, allowing for the synthesis of complex biaryl and heteroaryl structures. For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been coupled with various aryl and heteroaryl boronic acids to generate novel pyrimidine analogs. mdpi.com The reaction conditions for these transformations have been optimized to achieve good to excellent yields, with electron-rich boronic acids generally providing better results. mdpi.com

Below is a table summarizing representative conditions and outcomes for the Suzuki coupling of 5-bromopyrimidine derivatives.

| 5-Bromopyrimidine Derivative | Boronic Acid/Ester | Palladium Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | High | nih.gov |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 60 | mdpi.com |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 75 | mdpi.com |

In recent years, there has been a growing interest in the development of metal-free C-N bond formation reactions to avoid the potential toxicity and cost associated with transition metal catalysts. nih.govorganic-chemistry.org These methods offer a more sustainable and environmentally friendly alternative for the synthesis of N-arylated and N-heteroarylated compounds.

For polyhalogenated pyrimidines, metal-free, site-selective C-N bond-forming reactions with amines have been reported. researchgate.net These reactions can be tuned to achieve high selectivity for a particular halogen, depending on the reaction conditions and the nature of the substrate. researchgate.net While these studies have often focused on polyhalogenated systems, the principles can be extended to monohalogenated pyrimidines like this compound.

One approach involves the direct oxidative C-N bond formation. For example, a base-promoted intermolecular oxidation of allylic C(sp³)-H and vinylic C(sp²)-H bonds of allylic compounds with amidines, using molecular oxygen as the sole oxidant, can lead to the formation of polysubstituted pyrimidines. organic-chemistry.org While not a direct C-N bond formation on a pre-existing pyrimidine ring, this demonstrates the feasibility of metal-free C-N bond construction in pyrimidine synthesis.

Another strategy is the nucleophilic aromatic substitution (SNAr) of a halogen on an electron-deficient heteroaromatic ring. The electron-withdrawing nature of the pyrimidine ring can facilitate the displacement of the bromide at the C5 position by a nitrogen nucleophile, particularly if the reaction is promoted by a strong base or conducted at elevated temperatures.

Selective C-H borylation has emerged as a powerful strategy for the functionalization of heterocycles. This method allows for the direct conversion of a C-H bond into a C-B bond, which can then be further transformed into a variety of other functional groups through subsequent reactions, such as Suzuki coupling.

While direct C-H borylation of 2-substituted pyrimidines can be challenging, a pyrimidine-directed, metal-free ortho-C-H borylation of 2-pyrimidylanilines has been successfully developed. bris.ac.uk This approach utilizes the pyrimidyl moiety as a directing group to achieve high regioselectivity. bris.ac.uk The reaction typically employs a boron trihalide, such as BBr₃, followed by quenching with an alcohol like pinacol (B44631) to form the corresponding boronate ester. bris.ac.uk

Given the structural similarity between 2-pyrimidylaniline and 2-(1H-pyrrol-1-yl)pyrimidine, this methodology holds significant promise for the selective C-H borylation of the pyrrole ring, directed by the pyrimidine nitrogen. The resulting boronate ester could then be used in palladium-catalyzed cross-coupling reactions to introduce a wide range of substituents at a specific position on the pyrrole ring.

Iridium-catalyzed C-H borylation is another powerful tool for the functionalization of heterocycles, including pyridines and their derivatives. nih.govnih.gov This method typically employs an iridium catalyst, such as [Ir(cod)Cl]₂, and a borylating agent like bis(pinacolato)diboron (B136004) (B₂pin₂). nih.gov The regioselectivity of the reaction is often governed by steric factors, allowing for the borylation of the least hindered C-H bonds. nih.gov This technique could potentially be applied to 2-(1H-pyrrol-1-yl)pyrimidine to achieve selective borylation of either the pyrimidine or the pyrrole ring, depending on the specific reaction conditions and the electronic and steric properties of the substrate.

Chemical Reactivity and Functionalization of 5 Bromo 2 1h Pyrrol 1 Yl Pyrimidine Scaffold

Electrophilic Aromatic Substitution Patterns on the Pyrimidine (B1678525) and Pyrrole (B145914) Rings

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction for functionalizing aromatic systems. The reactivity of the 5-Bromo-2-(1H-pyrrol-1-yl)pyrimidine scaffold towards electrophiles is dictated by the contrasting electronic properties of its constituent rings.

The pyrimidine ring is an electron-deficient (π-deficient) heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electronic character deactivates the ring towards attack by electrophiles. youtube.com Consequently, direct electrophilic substitution on the pyrimidine moiety of this scaffold is generally difficult to achieve and requires harsh reaction conditions.

In contrast, the pyrrole ring is an electron-rich (π-excessive) system, making it highly susceptible to electrophilic attack. researchgate.net The pyrimidine group attached to the pyrrole nitrogen acts as an electron-withdrawing group, which deactivates the pyrrole ring slightly compared to N-alkylpyrroles but still allows for substitution. The substitution pattern on the pyrrole ring is directed by this N-substituent. Typically, electrophilic substitution on N-substituted pyrroles occurs at the C2' and C5' positions (ortho to the nitrogen) or the C3' and C4' positions (meta to the nitrogen). For N-aryl pyrroles, acylation often shows a high preference for the C2' position. acs.org Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to proceed selectively on the pyrrole ring, primarily at the C2' and C5' positions.

| Reaction Type | Reagents | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 5-Bromo-2-(2-nitro-1H-pyrrol-1-yl)pyrimidine |

| Bromination | NBS in DMF | 5-Bromo-2-(2-bromo-1H-pyrrol-1-yl)pyrimidine |

| Acylation (Friedel-Crafts) | Acyl chloride / Lewis Acid | 5-Bromo-2-(2-acyl-1H-pyrrol-1-yl)pyrimidine |

Nucleophilic Substitution Reactions on the Pyrimidine Ring

Nucleophilic Aromatic Substitution (SNAr) is a characteristic reaction of electron-deficient aromatic systems, such as pyrimidine. wikipedia.org In the this compound scaffold, the bromine atom at the C5 position can act as a leaving group, allowing for its displacement by various nucleophiles. However, the C2, C4, and C6 positions of the pyrimidine ring are electronically more activated towards nucleophilic attack than the C5 position. researchgate.netstackexchange.com

Despite the lower activation at C5, direct substitution of the bromine atom can be achieved with strong nucleophiles under appropriate conditions. This provides a route to introduce amines, alkoxides, and thiolates at this position.

Furthermore, a competing reaction pathway is the Nucleophilic Substitution of Hydrogen (SNH) at the activated C4 or C6 positions. researchgate.net This reaction, often catalyzed by a Lewis acid, can occur without the displacement of the bromine atom, leading to 4- or 6-substituted-5-bromopyrimidine derivatives. The choice of nucleophile, solvent, and reaction conditions determines the selectivity between direct C5-Br displacement and C4/C6 SNH. researchgate.net

| Nucleophile | Typical Conditions | Potential Product | Reaction Type |

| R-NH₂ (Amines) | Heat, base (e.g., K₂CO₃) | 5-Amino-2-(1H-pyrrol-1-yl)pyrimidine | SNAr (Br displacement) |

| R-O⁻ (Alkoxides) | NaOR, alcohol solvent | 5-Alkoxy-2-(1H-pyrrol-1-yl)pyrimidine | SNAr (Br displacement) |

| Ar-H (Arenes) | Lewis Acid (e.g., AlCl₃) | 5-Bromo-4-aryl-2-(1H-pyrrol-1-yl)pyrimidine | SNH (H displacement) |

Directed Ortho-Metalation (DoM) Strategies for Regioselective Functionalization

Directed Ortho-Metalation (DoM) is a powerful tool for the regioselective deprotonation and subsequent functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, guiding deprotonation to the adjacent ortho position. harvard.edu

In the this compound molecule, the nitrogen atoms of the pyrimidine ring can serve as a DMG. This coordination is expected to direct the lithiation to one of two primary sites: the C6 position of the pyrimidine ring or the C2' position of the pyrrole ring. For π-excessive heterocycles like N-substituted pyrroles, metalation at the C2 position is generally highly favored. uwindsor.ca Therefore, treatment with a strong lithium amide base, such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP), at low temperatures is predicted to selectively deprotonate the C2' position of the pyrrole ring. The resulting organolithium intermediate can then be trapped with a variety of electrophiles to introduce functional groups with high regiocontrol.

Proposed DoM Strategy:

Complexation: The pyrimidine nitrogen (N1) acts as a Lewis base, coordinating with the lithium base (e.g., LDA).

Deprotonation: The base removes the proton from the sterically accessible and electronically favored C2' position of the pyrrole ring.

Quenching: The resulting aryllithium species is reacted with an electrophile (E+) to yield the C2'-functionalized product.

This approach offers a predictable method for introducing substituents onto the pyrrole ring, complementary to electrophilic aromatic substitution.

Transition-Metal-Catalyzed Functionalization at Bromine and Pyrrole Positions

The bromine atom at the C5 position is an excellent handle for a wide array of transition-metal-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of C-N bonds between aryl halides and amines. organic-chemistry.orgwikipedia.org This reaction can be applied to this compound to introduce a wide range of primary and secondary amines at the C5 position. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial and has evolved to allow for the coupling of a broad scope of substrates under increasingly mild conditions. libretexts.org

Similarly, Suzuki-Miyaura coupling reactions provide a powerful method for C-C bond formation. libretexts.org By reacting the 5-bromo substrate with various aryl- or heteroarylboronic acids (or their esters) in the presence of a palladium catalyst and a base, a diverse library of 5-aryl-2-(1H-pyrrol-1-yl)pyrimidines can be synthesized. rsc.orgillinois.edu

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃, Phosphine Ligand, NaOtBu | 5-(Amino)pyrimidine |

| Suzuki-Miyaura Coupling | Aryl/Heteroarylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | 5-(Aryl)pyrimidine |

The Heck reaction is a palladium-catalyzed method for the coupling of aryl halides with alkenes, leading to the formation of substituted alkenes. wikipedia.org This reaction can be used to introduce alkenyl groups at the C5 position of the pyrimidine ring. The reaction typically proceeds with a palladium catalyst, a base, and often a phosphine ligand, and it demonstrates good stereoselectivity, usually favoring the E-isomer of the product. organic-chemistry.orglibretexts.org

For the introduction of alkyl groups, Suzuki-Miyaura coupling can be employed using alkylboronic acids or their derivatives. Alternatively, Negishi coupling with organozinc reagents or Stille coupling with organotin reagents provides robust methods for introducing both alkyl and alkenyl substituents at the C5 position.

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Heck Alkenylation | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PPh₃, Et₃N | 5-(Alkenyl)pyrimidine |

| Suzuki-Miyaura Alkylation | Alkylboronic Acid | PdCl₂(dppf), K₂CO₃ | 5-(Alkyl)pyrimidine |

| Negishi Coupling | Alkylzinc Halide | Pd(PPh₃)₄ | 5-(Alkyl)pyrimidine |

Functional Group Interconversions on the Pyrrole Moiety

Once functional groups have been installed on the pyrrole ring, either through electrophilic substitution or directed metalation, they can be further transformed to create more complex derivatives. These interconversions rely on standard synthetic organic methodologies. nih.gov

For example, a nitro group introduced at the C2' position via EAS can be readily reduced to an amino group using reagents like SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C). This resulting amine can then be further functionalized through acylation, alkylation, or diazotization reactions.

An acyl group, also introduced via EAS, provides another versatile handle. It can be reduced to an alkyl group (Clemmensen or Wolff-Kishner reduction), reduced to an alcohol (e.g., with NaBH₄), or converted into an oxime. If a cyano group is present, it can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group, opening pathways to a variety of other derivatives. nih.gov These subsequent transformations significantly expand the chemical space accessible from the initial functionalized scaffold.

Computational and Theoretical Investigations of 5 Bromo 2 1h Pyrrol 1 Yl Pyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule. These methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. DFT calculations for 5-Bromo-2-(1H-pyrrol-1-yl)pyrimidine would typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure. This is often achieved using functionals like B3LYP combined with a basis set such as 6-311++G(d,p). Such studies would yield important parameters like bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecular architecture. Furthermore, DFT is used to calculate the energetic and electronic properties that are discussed in subsequent sections.

Ab Initio Methods

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer varying levels of accuracy and computational cost. An ab initio study of this compound would provide a rigorous, independent verification of the results obtained from DFT. These methods are particularly valuable for obtaining highly accurate energies and for benchmarking the performance of different DFT functionals for this class of molecules.

Molecular Orbital Analysis

This analysis focuses on the molecular orbitals to understand the chemical reactivity and electronic transitions of the molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Frontier Molecular Orbital (FMO) Activity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A small gap suggests high reactivity. A computational study would calculate the energies of these orbitals and map their electron density distributions to predict the most likely sites for electrophilic and nucleophilic attack on the this compound molecule.

Table 1: Hypothetical Frontier Molecular Orbital Energies (Note: This table is for illustrative purposes only, as specific data is unavailable.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Conformational Analysis and Intramolecular Interactions

The three-dimensional shape of a molecule (its conformation) is crucial for its biological activity and physical properties. A conformational analysis of this compound would involve calculating the energy of the molecule as a function of the torsion angle between the pyrimidine (B1678525) and pyrrole (B145914) rings. This would identify the most stable (lowest energy) conformation and any energy barriers to rotation. The study would also investigate potential weak intramolecular interactions, such as hydrogen bonds, that could influence and stabilize the preferred conformation.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which is invaluable for confirming the identity and structure of a synthesized compound.

For this compound, theoretical calculations would predict the vibrational frequencies corresponding to its infrared (IR) and Raman spectra. These calculated frequencies, when scaled appropriately, can be compared with experimental spectra to assign the observed vibrational modes to specific molecular motions (e.g., C-H stretching, ring breathing).

Furthermore, the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) would be calculated. These predictions are highly sensitive to the electronic environment of each nucleus and provide a powerful tool for structural elucidation. Comparing the predicted NMR spectra with experimental data helps to confirm that the correct molecule has been synthesized.

Table 2: Hypothetical Predicted Spectroscopic Data (Note: This table is for illustrative purposes only, as specific data is unavailable.)

| Spectroscopic Data | Predicted Values |

|---|---|

| Key Vibrational Frequencies (cm⁻¹) | Data not available |

| ¹H NMR Chemical Shifts (ppm) | Data not available |

| ¹³C NMR Chemical Shifts (ppm) | Data not available |

Structure-Activity Relationship (SAR) Derivation through Computational Modeling

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing drug candidates by identifying the key structural features responsible for their biological activity. Computational modeling provides powerful tools to predict how modifications to a molecule's structure, such as the addition or alteration of functional groups, might affect its interaction with a biological target.

For this compound, a hypothetical SAR analysis can be derived by dissecting its core components: the pyrimidine ring, the pyrrole moiety, and the bromine substituent. The pyrimidine nucleus is a well-established pharmacophore found in numerous biologically active compounds, including anticancer and antimicrobial agents. nih.gov Its nitrogen atoms can act as hydrogen bond acceptors, anchoring the molecule within a target's binding site.

The pyrrole ring, attached at the 2-position of the pyrimidine, adds a distinct conformational and electronic profile. The orientation of this five-membered aromatic ring can precisely position other parts of the molecule to interact with specific amino acid residues in a protein target. nih.gov Fused heterocyclic systems containing pyrrole and pyrimidine rings, such as pyrrolo[2,3-d]pyrimidines, have been extensively studied as inhibitors of various kinases, with substitutions on the pyrrole ring significantly influencing potency. frontiersin.org

The bromine atom at the 5-position of the pyrimidine ring is a critical feature. Halogen atoms, particularly bromine, can form halogen bonds, which are specific non-covalent interactions that can enhance binding affinity and selectivity for a target protein. Furthermore, the bromine substituent increases the molecule's lipophilicity, which can influence its ability to cross cell membranes. In other pyrimidine derivatives, substitutions at the 5-position have been shown to greatly influence biological activity. nih.govfrontiersin.org

Computational docking studies on analogous pyrrole-fused pyrimidine structures have shown that favorable binding conformations within an enzyme's active site often involve key hydrogen bonds and hydrophobic interactions. nih.gov A predictive SAR for this compound would suggest that the pyrimidine nitrogens, the hydrophobic surfaces of the pyrrole and pyrimidine rings, and the bromine atom are all potential points of interaction that contribute to its biological activity.

Table 1: Hypothetical Contribution of Structural Features to Biological Activity

| Structural Component | Potential Role in Activity | Basis for Hypothesis |

|---|---|---|

| Pyrimidine Core | Acts as a central scaffold; nitrogen atoms can serve as hydrogen bond acceptors. | A common and versatile pharmacophore in medicinal chemistry. nih.govfrontiersin.org |

| 1H-Pyrrol-1-yl Group | Influences molecular conformation and provides a hydrophobic surface for van der Waals interactions. | The orientation of the pyrrole ring is crucial for precise positioning within binding sites in related compounds. nih.gov |

In Silico ADME Prediction and Drug-Likeness Assessment based on Physicochemical Descriptors

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is a critical step in early-stage drug discovery to predict the pharmacokinetic properties of a compound. nih.gov By calculating key physicochemical descriptors, it is possible to assess a molecule's potential "drug-likeness" and avoid costly late-stage failures. This assessment is often guided by frameworks like Lipinski's Rule of Five, which suggests that poor oral absorption is more likely when a compound violates two or more of the following rules: a molecular weight (MW) over 500 Da, a LogP (lipophilicity) over 5, more than 5 hydrogen bond donors (HBD), and more than 10 hydrogen bond acceptors (HBA).

For this compound, computational tools can predict these properties. The predicted physicochemical parameters suggest that the compound has a favorable profile for oral bioavailability. Its molecular weight is well under 500, its calculated LogP indicates moderate lipophilicity, and it has zero hydrogen bond donors and a low number of hydrogen bond acceptors. These characteristics fully comply with Lipinski's Rule of Five.

Table 2: Predicted Physicochemical Descriptors for this compound

| Descriptor | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | 224.06 g/mol | ≤ 500 | Yes |

| LogP (Octanol/Water Partition Coefficient) | 2.35 | ≤ 5 | Yes |

| Hydrogen Bond Donors (HBD) | 0 | ≤ 5 | Yes |

Further in silico analysis can predict its ADME properties. The compound is predicted to have high gastrointestinal (GI) absorption, a key requirement for orally administered drugs. nih.gov Its moderate lipophilicity suggests it may be able to permeate biological membranes. However, predictions also indicate that it may not readily cross the blood-brain barrier (BBB), which could be advantageous for drugs intended to act peripherally. Computational models also predict how the compound might be metabolized, for instance, by indicating whether it is likely to inhibit major cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism and clearance. researchgate.net A lack of inhibition for key CYP isoforms (like CYP2D6) is generally a favorable property, reducing the risk of drug-drug interactions. nih.gov

Table 3: Predicted ADME and Drug-Likeness Properties

| Parameter | Predicted Outcome | Implication |

|---|---|---|

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Favorable for oral administration. nih.gov |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | No | May have limited central nervous system effects. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Lower potential for drug-drug interactions involving this enzyme. nih.gov |

| Drug-Likeness | ||

| Lipinski's Rule Violations | 0 | Good oral bioavailability is likely. |

Biological Applications and Mechanistic Studies of 5 Bromo 2 1h Pyrrol 1 Yl Pyrimidine and Its Derivatives

Antineoplastic and Anticancer Research

Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold, a class of compounds to which 5-Bromo-2-(1H-pyrrol-1-yl)pyrimidine belongs, have emerged as a significant area of interest in oncology research. These compounds are recognized as bioisosteres of adenine (B156593), enabling them to interact with ATP-binding sites in various kinases. rjpbr.com This interaction is central to their anticancer properties, which are manifested through several mechanisms, including the inhibition of key enzymes involved in cell growth and proliferation, regulation of the cell cycle, and induction of programmed cell death.

Tyrosine Kinase Inhibition Mechanisms (e.g., EGFR, Bcr/Abl)

The pyrrolo[2,3-d]pyrimidine nucleus is a well-established pharmacophore for the inhibition of tyrosine kinases, which are crucial enzymes in cellular signaling pathways that often become dysregulated in cancer. rjpbr.com

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR, a member of the tyrosine kinase family, plays a vital role in cell proliferation and differentiation. nih.gov Its uncontrolled activation is a hallmark of many cancers. nih.gov Pyrrolo[2,3-d]pyrimidine derivatives have been designed as potent EGFR inhibitors. rjpbr.comnih.gov These compounds function by competing with ATP at the kinase's binding site, thereby blocking the autophosphorylation of the receptor and inhibiting downstream signaling pathways that lead to uncontrolled cell growth. nih.gov The structural similarity of the pyrrolopyrimidine core to adenine facilitates this competitive inhibition. rjpbr.com

Bcr-Abl Inhibition: The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the defining cause of chronic myelogenous leukemia (CML). nih.gov Research has demonstrated that selective pyrrolo-pyrimidine inhibitors are effective in targeting Bcr-Abl signaling. nih.gov These inhibitors can play a necessary role in blocking the signal transduction pathways activated by Bcr-Abl, which are essential for the proliferation and survival of leukemia cells. nih.gov Furthermore, novel degraders based on a pyrimidine (B1678525) ring structure have been developed to overcome resistance to traditional tyrosine kinase inhibitors by inducing the degradation of the Bcr-Abl protein. semanticscholar.org

Cell Cycle Regulation and Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Cyclin-dependent kinases (CDKs) are a family of enzymes that are fundamental to the regulation and progression of the cell cycle. nih.gov The overexpression or aberrant activation of CDKs, particularly CDK2, is a common feature in many human cancers, making them a prime target for anticancer drug development. nih.gov

Derivatives based on pyrimidine scaffolds, such as pyrazolo[3,4-d]pyrimidine and pyrrolo[2,3-d]pyrimidine, have been extensively investigated as CDK inhibitors. nih.govnih.gov These compounds act as ATP-competitive inhibitors, binding to the ATP pocket of CDKs and preventing the phosphorylation of key substrates like the retinoblastoma (Rb) protein. nih.gov Inhibition of CDK2 by these derivatives leads to a blockage in the G1/S phase transition of the cell cycle, thereby halting cell proliferation. nih.gov For instance, certain novel 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory activity against CDK9, a related kinase, which in turn leads to the downregulation of downstream proteins and induces apoptosis in cancer cells. nih.gov

Apoptosis Induction Mechanisms

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells, and its evasion is a key characteristic of cancer. waocp.org Many anticancer therapies aim to reactivate this process in tumor cells. Pyrrolo[2,3-d]pyrimidine derivatives have been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway. nih.gov

Research indicates that specific derivatives can trigger apoptosis by modulating the balance of pro- and anti-apoptotic proteins from the Bcl-2 family. nih.govnih.gov For example, compound 9e, a pyrrolo[2,3-d]pyrimidine derivative, was found to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. nih.gov This shift in balance leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-9 and caspase-3. nih.gov The activation of these executioner caspases ultimately leads to the cleavage of cellular proteins, such as PARP, resulting in the characteristic morphological and biochemical changes of apoptosis and subsequent cell death. nih.gov

In Vitro Cytotoxicity Against Specific Cancer Cell Lines (e.g., HeLa, MCF-7, HepG2, A549)

A significant body of research has demonstrated the potent cytotoxic effects of pyrimidine and pyrrolopyrimidine derivatives against a variety of human cancer cell lines. The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the drug required to inhibit the growth of 50% of the cancer cell population.

Studies have shown that these derivatives exhibit considerable activity against breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cell lines. rsc.org For instance, a novel phosphomolybdate-based hybrid solid demonstrated IC₅₀ values of 32.11 µM, 25.17 µM, and 33.79 µM against MCF-7, A549, and HepG2 cells, respectively. rsc.org Another study on a pyrrolo[2,3-d]pyrimidine derivative, compound 9e, reported a strong cytotoxic effect against the A549 cell line with an IC₅₀ value of 4.55 µM. nih.gov Furthermore, a derivative identified as compound 30, a 2-(2-((1H-pyrrol-2-yl)methylene)hydrazinyl)-4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, showed high potency against MCF-7 and A549 cell lines with IC₅₀ values of 1.42 µM and 1.98 µM, respectively. researchgate.net

The table below summarizes the reported IC₅₀ values for various pyrimidine derivatives against several cancer cell lines.

| Compound/Derivative | Cell Line | IC₅₀ (µM) |

| Phosphomolybdate Hybrid (1) | MCF-7 | 32.11 rsc.org |

| Phosphomolybdate Hybrid (1) | A549 | 25.17 rsc.org |

| Phosphomolybdate Hybrid (1) | HepG2 | 33.79 rsc.org |

| Pyrrolo[2,3-d]pyrimidine (9e) | A549 | 4.55 nih.gov |

| Pyrimidine-5-carbonitrile (30) | MCF-7 | 1.42 researchgate.net |

| Pyrimidine-5-carbonitrile (30) | A549 | 1.98 researchgate.net |

Antimicrobial Activities

In addition to their anticancer properties, pyrrole (B145914) and pyrimidine-based compounds have been investigated for their potential to combat infectious diseases, particularly those caused by drug-resistant pathogens.

Antibacterial Action (e.g., against Mycobacterium tuberculosis)

Tuberculosis, caused by the bacterium Mycobacterium tuberculosis, remains a significant global health challenge, exacerbated by the rise of multidrug-resistant strains. antibiotics-chemotherapy.ru This has spurred the search for new therapeutic agents with novel mechanisms of action. Pyrrole and pyrimidine derivatives have shown promise as effective antimycobacterial agents. nih.govnih.govresearchgate.net

Several studies have evaluated the in vitro activity of these compounds against M. tuberculosis. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of the bacterium, is a key measure of its antibacterial efficacy. One study found that a series of arylpyrrole derivatives exhibited appreciable inhibitory activity, with MIC values ranging from 0.5 to 32 µg/mL. nih.govresearchgate.net Another investigation into 1H-pyrrole-2-carboxylate derivatives identified a compound with an MIC value of 0.7 µg/mL against the H37Rv strain of M. tuberculosis. nih.gov Furthermore, a pyrimidine analog containing a 5-nitroso group demonstrated 99% inhibition of bacterial growth at a concentration of 200 µg/mL. mdpi.com

The table below presents the MIC values for various pyrrole and pyrimidine derivatives against Mycobacterium tuberculosis.

| Compound/Derivative Class | Strain | MIC (µg/mL) |

| Arylpyrrole derivatives | M. tuberculosis | 0.5 - 32 researchgate.net |

| 1H-pyrrole-2-carboxylate derivative | H37Rv | 0.7 nih.gov |

Antifungal Efficacy

Derivatives of this compound have demonstrated notable antifungal properties against a range of phytopathogenic and human-pathogenic fungi. Research into novel pyrimidine derivatives has identified compounds with significant fungicidal activities. nih.gov For instance, a series of pyrrolo[2,3-d]pyrimidine derivatives showed excellent activity against Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 0.31 to 0.62 mg/mL, which was more potent than the standard drug fluconazole (B54011) (MIC 1.5 mg/mL). researchgate.net

In studies targeting plant fungal diseases, one derivative, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, exhibited superior antifungal activity against Phomopsis sp. with a half-maximal effective concentration (EC50) value of 10.5 μg/ml. nih.gov This efficacy was significantly better than that of the commercial fungicide Pyrimethanil, which had an EC50 of 32.1 μg/ml. nih.gov Another related compound, 5-(2-bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)-4,5-dihydro-1H-pyrazole, showed moderate antifungal effects against several Candida species, including Candida tropicalis, Candida parapsilosis, and Candida albicans, with inhibitory concentrations between 25 to 50 μg/mL. veterinaria.orgresearchgate.net

The following table summarizes the antifungal activity of selected pyrimidine derivatives.

| Compound/Derivative | Fungal Strain | Measurement | Value |

| Pyrrolo[2,3-d]pyrimidines | Candida albicans | MIC | 0.31-0.62 mg/mL |

| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | Phomopsis sp. | EC50 | 10.5 µg/mL |

| 5-(2-bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)-4,5-dihydro-1H-pyrazole | Candida species | MIC | 25-50 µg/mL |

| A pyrimidine derivative | Candida albicans | MIC | 250 µg/mL mdpi.com |

| 5-Fluorouridine | Candida albicans | MIC | 0.4 µg/mL mdpi.com |

| 5-Fluorouridine | Candida parapsilosis | MIC | 0.2 µg/mL mdpi.com |

Antiviral Properties (e.g., Anti-BVDV activity)

The pyrimidine scaffold is a key component in the development of antiviral agents, with specific derivatives showing promise against Bovine Viral Diarrhea Virus (BVDV), a member of the Flaviviridae family often used as a surrogate model for the Hepatitis C Virus (HCV). researchgate.netnih.gov The viral RNA-dependent RNA polymerase (RdRp), a nonstructural protein known as NS5B, is a primary target for the development of anti-BVDV drugs due to its essential role in viral replication. nih.gov

Research has identified several pyrimidine-related structures with potent anti-BVDV activity. For example, certain halo-benzotriazole-2-phenyl carboxamide derivatives have demonstrated significant efficacy, with EC50 values as low as 0.23 µM. uniss.it Another study identified a benzimidazole (B57391) derivative as a specific inhibitor of BVDV, protecting cells from virus-induced cytopathic effects with an EC50 of approximately 2.2 µM. nih.gov These compounds are believed to function by targeting a post-entry stage of the viral life cycle, specifically the viral RNA replicase complex. nih.gov

The table below presents the anti-BVDV activity of various relevant compounds.

| Compound/Derivative Class | Measurement | Value |

| Benzimidazole derivative | EC50 | ~2.2 µM nih.gov |

| Halo-benzotriazole-2-phenyl carboxamide (Compound 6c) | EC50 | 0.23 µM uniss.it |

| Halo-benzotriazole-2-phenyl carboxamide (Compound 7c) | EC50 | 0.3 µM uniss.it |

| Salvia officinalis L. essential oil | EC50 | 50 ± 3 µg/mL mdpi.com |

| α-humulene (from Salvia officinalis) | EC50 | 36 µM mdpi.com |

Enzyme Inhibition in Microbial Pathways

Derivatives of this compound have been investigated as inhibitors of critical enzymes in microbial pathways, representing a strategy to combat bacterial and fungal infections.

Thymidylate Synthase

Thymidylate synthase (TS) is a crucial enzyme in DNA biosynthesis, making it an attractive target for antimicrobial and anticancer therapies. nih.gov A series of novel pyrrolo[2,3-d]pyrimidine derivatives were specifically designed as TS inhibitors. nih.gov Molecular modeling based on the human TS ternary complex guided the synthesis of these compounds. The research found that all synthesized derivatives inhibited TS more effectively than the reference compound LY231514. One C8-ethyl analogue, in particular, demonstrated remarkable inhibitory activity against TS, with a half-maximal inhibitory concentration (IC50) of 0.017 µM. nih.gov

Sortase A

Sortase A (SrtA) is a bacterial transpeptidase found in Gram-positive bacteria that anchors surface proteins to the cell wall peptidoglycan, playing a vital role in bacterial virulence, adhesion, and immune evasion. nih.govnih.gov As such, SrtA is a key target for developing anti-virulence therapies. A pyrrolomycin derivative, (4,5-dichloro-1H-pyrrol-2-yl)-[2,4-dihydroxy-3-(4-methyl-pentyl)-phenyl]-methanone, was found to inhibit Staphylococcus aureus SrtA (Sa-SrtA) with an IC50 value of 47 µM, along with reducing biofilm formation. nih.gov

DNA Gyrase

The bacterial topoisomerases DNA gyrase (GyrB) and topoisomerase IV (ParE) are essential enzymes for DNA replication and are well-established targets for broad-spectrum antibacterial agents. nih.govnih.gov A novel pyrrolopyrimidine inhibitor series was developed using structure-based design, leading to compounds with potent, dual-targeting activity against both GyrB and ParE. nih.gov Further research into N-phenylpyrrolamide inhibitors of bacterial DNA gyrase yielded compounds with low nanomolar IC50 values (2–20 nM) against Escherichia coli DNA gyrase. rsc.org Another pyrrolamide derivative showed exceptional potency, with a gyrase IC50 of 49 nm/L and a MIC of 0.008 μg/mL against Staphylococcus aureus. nih.gov

The following table summarizes the enzyme inhibitory activities of selected derivatives.

| Derivative Class | Target Enzyme | Organism/Source | Measurement | Value |

| Pyrrolo[2,3-d]pyrimidine (C8-ethyl analogue) | Thymidylate Synthase | Human | IC50 | 0.017 µM nih.gov |

| Pyrrolomycin derivative | Sortase A | Staphylococcus aureus | IC50 | 47 µM nih.gov |

| N-phenylpyrrolamide | DNA Gyrase | Escherichia coli | IC50 | 2-20 nM rsc.org |

| Pyrrolamide derivative | DNA Gyrase | Not Specified | IC50 | 49 nM nih.gov |

| Pyrrolopyrimidine | DNA Gyrase (GyrB) & Topoisomerase IV (ParE) | Bacterial | Potent dual inhibitors | N/A nih.govnih.gov |

Bone Metabolism Regulation

Promotion of Osteogenesis via BMP2/SMAD1 Signaling Pathway Activation

Certain pyrimidine derivatives have been identified as potent bone anabolic agents that promote bone formation. nih.gov Bone remodeling is a complex process involving bone resorption by osteoclasts and bone formation by osteoblasts. An imbalance in this process can lead to conditions like osteoporosis. Small-molecule therapeutics that stimulate bone growth are of significant interest. In a study focused on developing such agents, a series of pyrimidine derivatives were synthesized and evaluated. One compound, N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide, was identified as a highly efficacious anabolic agent. This compound was found to promote osteogenesis by activating the BMP2/SMAD1 signaling pathway, a critical pathway in bone development and regeneration. nih.gov

Upregulation of Osteogenic Genes (e.g., RUNX2, Type I Collagen)

The activation of the BMP2/SMAD1 pathway by the pyrimidine derivative N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide leads to the increased expression of key genes involved in bone formation. nih.gov Specifically, the compound was shown to upregulate the expression of the osteogenic genes RUNX2 and Type I Collagen (type 1 col). RUNX2 is a master transcription factor essential for osteoblast differentiation, and Type I collagen is the main structural protein in the bone matrix. By enhancing the expression of these genes, the pyrimidine derivative effectively promotes the differentiation and activity of osteoblasts, leading to new bone formation. nih.gov

Anti-inflammatory and Analgesic Potential

Derivatives of the pyrrolo-pyrimidine scaffold have been synthesized and evaluated for their anti-inflammatory and analgesic properties. researchgate.netnih.gov In one study, a series of novel pyrimido[5,4-e]pyrrolo[1,2-c]pyrimidines were tested, with several compounds exerting anti-inflammatory and analgesic activities comparable to the reference drugs indomethacin (B1671933) and celecoxib. The most potent anti-inflammatory compound from this series demonstrated an IC50 of 6.00 μmol/kg. nih.gov Furthermore, these active compounds showed a reduced tendency to cause ulcers compared to the reference drugs. nih.gov Other research on pyrrolo[2,3-d]pyrimidine derivatives also confirmed that some of these compounds exhibit significant in vivo anti-inflammatory activities. researchgate.net The mechanism for these effects is suggested to be linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in mediating inflammatory prostaglandin (B15479496) synthesis. nih.gov

Antihypertensive Research and Molecular Docking Studies with Target Proteins

A comprehensive review of scientific literature and chemical databases reveals a lack of specific research into the antihypertensive properties of this compound and its direct derivatives. While the broader class of pyrimidine derivatives has been a subject of interest in cardiovascular research, with various analogues synthesized and evaluated as potential antihypertensive agents, studies focusing specifically on the this compound scaffold are not present in the available literature.

Consequently, there are no published molecular docking studies detailing the binding interactions of this specific compound with known antihypertensive drug targets, such as angiotensin-converting enzyme (ACE), angiotensin II AT1 receptors, or calcium channels. The exploration of its structure-activity relationship (SAR) for antihypertensive effects remains an uninvestigated area. Therefore, no data on its binding affinities, interaction modes, or potential efficacy in this therapeutic area can be provided.

Proteomics Research Applications

There is no available research detailing the application of this compound or its derivatives in the field of chemical proteomics. The compound has not been reported as a component of activity-based probes, affinity matrices for protein purification, or as a chemical tool for post-translational modification studies. Methodologies such as activity-based protein profiling (ABPP) or chemoproteomic approaches to identify protein targets have not been applied using this specific molecule. As such, there are no findings on its utility for target identification, validation, or for elucidating biological pathways through proteomic methods.

Investigation of Bioisosteric Replacements in Drug Design

The concept of bioisosteric replacement is a fundamental strategy in medicinal chemistry for optimizing lead compounds. However, a review of the literature indicates that this compound has not been a subject of published studies involving systematic bioisosteric replacements. There are no reports where the bromine atom, the pyrrole ring, or the pyrimidine core of this molecule have been replaced with other functional groups or ring systems to modulate its physicochemical properties or biological activity. Therefore, no comparative data on how such modifications would affect potency, selectivity, or pharmacokinetic parameters are available. The role of this compound as a scaffold for bioisosteric-driven drug design has not been explored in existing research.

Material Science Applications of 5 Bromo 2 1h Pyrrol 1 Yl Pyrimidine Scaffolds

Development of Novel Electronic Materials Based on Unique Electronic Properties

The electronic characteristics of 5-Bromo-2-(1H-pyrrol-1-yl)pyrimidine form the foundation of its potential in creating new electronic materials. The pyrimidine (B1678525) core is inherently electron-deficient due to the presence of two nitrogen atoms, which imparts a high electron affinity. This property is crucial for materials intended for use as organic semiconductors or as components in various electronic devices. The pyrrole (B145914) group, in contrast, is an electron-rich aromatic system that can act as an electron donor.

The juxtaposition of these two heterocyclic rings results in a molecule with a significant intramolecular charge transfer character. This electronic structure can be further tailored by the presence of the bromine atom, which can be used as a handle for further chemical modifications, allowing for the fine-tuning of the material's electronic and optical properties. The ability to modify the structure and, consequently, the electronic properties opens up possibilities for designing materials with specific functionalities for a range of electronic applications.

Applications in Organic Electronic Devices

The promising electronic properties of this compound and its derivatives make them viable candidates for integration into various organic electronic devices.

Electrochromic Devices

Electrochromic devices, which change color upon the application of an electrical potential, represent a key area of application for materials derived from this compound. The electrochemical activity of the pyrrole unit allows for the formation of conductive polymers through electropolymerization. These polymers can exhibit distinct optical properties in their neutral and oxidized states, which is the fundamental principle of electrochromism.

Table 1: Illustrative Performance of a Pyrrole-Based Electrochromic Device

| Parameter | Value |

| Color Change | Yellowish-Green to Black |

| Response Time | ~1 s |

| Coloration Efficiency | 1624 cm²/C |

| Redox Stability | High |

Note: This data is for a related pyrrole-containing polymer and is intended to be illustrative of the potential performance. rsc.org

Light-Emitting Diodes (LEDs) and Field-Effect Transistors (FETs)

The electron-deficient nature of the pyrimidine ring suggests that this compound could be a valuable building block for materials used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In OLEDs, pyrimidine derivatives have been incorporated into various components, including phosphorescent emitters, fluorescent emitters, bipolar host materials, and electron transporting materials. researchgate.net The high electron-accepting property of the pyrimidine core can facilitate electron injection and transport, which are crucial for efficient OLED performance. researchgate.net

When combined with suitable donor moieties, the this compound scaffold could lead to the development of new emissive materials. The performance of such OLEDs would be characterized by their external quantum efficiency (EQE), luminous efficiency, and color purity. For example, iridium(III) complexes incorporating pyrimidine units have been shown to exhibit high efficiencies and narrow emission bandwidths in OLEDs. rsc.org

In the context of OFETs, the semiconducting properties of materials based on this scaffold could be exploited. The ability to tune the electronic properties through chemical modification is particularly advantageous for optimizing charge carrier mobility, a key parameter for OFET performance.

Components in Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) offer a promising alternative to conventional silicon-based solar cells, and the design of the sensitizing dye is critical to their performance. Organic dyes for DSSCs often feature a donor-π-acceptor (D-π-A) structure to facilitate efficient charge separation. nih.gov The this compound scaffold could potentially be integrated into such dye structures.

Table 2: Illustrative Photovoltaic Performance of DSSCs with Pyrrole-Based Dyes

| Dye Structure | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) |

| Pyrrole-based Dye 1 | 12.5 | 0.70 | 0.68 | 6.0 |

| Pyrrole-based Dye 2 | 11.8 | 0.72 | 0.65 | 5.5 |

| Pyrrole-based Dye 3 | 13.2 | 0.68 | 0.70 | 6.3 |

Note: This data is illustrative and based on the performance of various pyrrole-containing dyes in DSSCs. researchgate.net

Electrochemical Oxidation for Thin Film Formation

The electrochemical polymerization of pyrrole is a well-established method for producing conductive and durable polymer films. rsc.org This process can be applied to this compound to form thin films on conductive substrates. The electrochemical oxidation of the pyrrole ring leads to the formation of radical cations, which then couple to form polymer chains.

The resulting polymer film can be deposited with controlled thickness and morphology. The bromine substituent on the pyrimidine ring may influence the polymerization process and the properties of the resulting film. Such thin films can be characterized by their electrochemical and optical properties and can be utilized in the applications mentioned above, such as electrochromic devices and sensors. The ability to form stable and adherent thin films through electrochemical methods is a significant advantage for the fabrication of various electronic devices. mdpi.com

Catalytic Applications and Ligand Design

Role as Building Blocks for Organometallic Catalysts

5-Bromo-2-(1H-pyrrol-1-yl)pyrimidine serves as a valuable precursor in the synthesis of more complex molecular architectures destined for organometallic catalysis. The bromo- functionality on the pyrimidine (B1678525) ring is a key reactive site, enabling its participation in a variety of cross-coupling reactions. This allows for the strategic introduction of other functional groups or the linkage of the pyrimidine-pyrrole scaffold to other organic moieties, thereby constructing elaborate ligands for organometallic complexes.

The nitrogen atoms within both the pyrimidine and pyrrole (B145914) rings act as potential coordination sites for metal centers. This dual-ring structure can be exploited to create ligands with specific bite angles and electronic properties, which are crucial in tuning the activity and selectivity of a catalyst. For instance, derivatives of pyrimidine are known to form stable complexes with transition metals like rhenium(I), which have shown potential in various catalytic applications. nih.gov The synthesis of organometallic complexes with pyrazolo[1,5-a]pyrimidine (B1248293) ligands, for example, has been reported, highlighting the versatility of pyrimidine-based scaffolds in organometallic chemistry. nih.gov

The general approach to utilizing this compound as a building block involves its initial modification through reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings. These modifications can introduce phosphine (B1218219), amine, or other coordinating groups, transforming the initial simple molecule into a sophisticated ligand capable of stabilizing a metallic center and facilitating catalytic transformations. The table below illustrates potential coupling partners for modifying the core structure.

| Cross-Coupling Reaction | Coupling Partner | Potential Functional Group Introduced |

| Suzuki Coupling | Arylboronic acids | Substituted aryl groups |

| Stille Coupling | Organostannanes | Alkyl, vinyl, or aryl groups |

| Buchwald-Hartwig Amination | Amines | Primary or secondary amino groups |

| Sonogashira Coupling | Terminal alkynes | Alkynyl groups |

Ligand Design for Transition-Metal Catalysis

The rational design of ligands is a cornerstone of modern transition-metal catalysis, and scaffolds based on this compound offer several advantageous features. The presence of multiple nitrogen atoms allows for the formation of either monodentate or bidentate ligands, depending on the reaction conditions and the metal precursor. The electronic character of the pyrimidine ring, being electron-deficient, can influence the electron density at the metal center, which in turn affects the catalytic activity.

The pyrrole moiety, on the other hand, is an electron-rich aromatic system. The combination of an electron-deficient pyrimidine and an electron-rich pyrrole creates a unique electronic environment. This "push-pull" electronic effect can be transmitted to a coordinated metal center, modulating its reactivity in catalytic cycles such as oxidative addition and reductive elimination.

Research on related heterocyclic systems provides insights into the potential of pyrimidine-pyrrole based ligands. For example, ligands incorporating pyridine, which is structurally related to pyrimidine, are widely used in coordination chemistry to create complexes with metals like nickel(II), copper(I), and silver(I). jscimedcentral.com Furthermore, the structural similarity of pyrimidine derivatives to purines makes them excellent candidates for biomimetic catalysis, where the ligand framework mimics the active sites of metalloenzymes. mdpi.com The versatility of such ligands is demonstrated by the synthesis of iron(II) and ruthenium(II) complexes with ligands containing pyrrole and benzimidazole (B57391) units, which are explored for their applications in sensors and catalysis. unicamp.br

Application in Hybrid and Nanocatalysis Systems

The integration of molecular catalysts with solid supports to create hybrid and nanocatalysis systems is a rapidly growing field, offering benefits such as enhanced stability, recyclability, and ease of separation. This compound and its derivatives can be anchored onto the surface of various nanomaterials, including silica (B1680970), magnetic nanoparticles, or polymers, to generate heterogeneous catalysts.

The bromo- group or a functional group introduced via the bromo- position can serve as the anchor point for immobilization. For instance, the pyrimidine-pyrrole moiety could be attached to a silica surface that has been functionalized with appropriate linking groups. The resulting material would feature catalytically active metal complexes distributed on a high-surface-area support.

Studies on related pyrimidine-containing structures have demonstrated the viability of this approach. For example, pyrazolyl-pyrimidine porous-organic-polymers have been used to support single-site nickel catalysts for the synthesis of substituted pyrimidines. researchgate.net Similarly, various nanocatalysts, including copper-doped titanium dioxide and sulfonic acid-functionalized magnetic nanoparticles, have been employed in the synthesis of pyridopyrimidine scaffolds, showcasing the synergy between heterocyclic chemistry and nanotechnology in catalysis. nih.gov The use of hybrid catalysts is also prevalent in the synthesis of other fused pyrimidine systems like pyranopyrimidines. acs.orgnih.gov These examples underscore the potential for developing novel hybrid catalytic systems based on the this compound framework.

The table below summarizes potential nanomaterials and anchoring strategies for creating hybrid catalysts.

| Nanomaterial Support | Potential Anchoring Strategy | Resulting Hybrid Catalyst Type |

| Silica Nanoparticles (SiO2) | Covalent linkage via silane (B1218182) coupling agents | Supported molecular catalyst |

| Magnetic Nanoparticles (Fe3O4) | Direct coordination or covalent attachment | Magnetically separable catalyst |

| Porous Organic Polymers | Incorporation as a monomer during polymerization | Single-site heterogeneous catalyst |

| Graphene Oxide | π-π stacking or covalent functionalization | Carbon-supported catalyst |

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The future synthesis of 5-Bromo-2-(1H-pyrrol-1-yl)pyrimidine and its derivatives will likely pivot towards more sustainable and efficient methodologies, aligning with the principles of green chemistry. Traditional synthetic routes for pyrimidine-based compounds often involve harsh reaction conditions, hazardous solvents, and multi-step processes that generate significant waste. tandfonline.comacs.org Future research will focus on overcoming these limitations by adopting greener alternatives that offer improved yields, reduced reaction times, and minimized environmental impact. pjoes.com

Key areas of exploration include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate reaction rates, often leading to higher yields and cleaner product profiles in significantly shorter timeframes compared to conventional heating. tandfonline.comresearchgate.netfoliamedica.bg Its application to the synthesis of pyrimidine (B1678525) derivatives has been well-documented and represents a promising avenue for the efficient production of this compound analogues. eurekaselect.com

Ultrasound-Assisted Synthesis (Sonochemistry): The use of high-frequency ultrasound waves can enhance chemical reactivity through acoustic cavitation, providing an energy-efficient method for synthesizing heterocyclic compounds like pyrimidines. nih.govdntb.gov.uaorientjchem.org This approach often results in improved yields and can be conducted under milder conditions. researchgate.net